ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzylidene group, and an ethyl ester
Preparation Methods
The synthesis of ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the molecule. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiophene derivative with a benzaldehyde derivative.
Functionalization with the ethyl ester and toluidino groups: These groups are introduced through esterification and amination reactions, respectively.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
- Ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylpropanoic acid .
- Ethyl 6-methyl-2-{[((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
These compounds share structural similarities but differ in specific functional groups and their positions, which can lead to differences in their chemical properties and biological activities
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-14-12-19(2)13-15-23)17-22-10-5-6-11-24(22)34-18-21-9-7-8-20(3)16-21/h5-17,31H,4,18H2,1-3H3/b25-17-,30-28? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTHCGOBGYGSJK-LGSKZASQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=CC(=C3)C)SC1=NC4=CC=C(C=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=CC(=C3)C)/SC1=NC4=CC=C(C=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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